Product packaging for Spartanamicin B(Cat. No.:CAS No. 134910-04-6)

Spartanamicin B

Cat. No.: B159447
CAS No.: 134910-04-6
M. Wt: 827.9 g/mol
InChI Key: STUJMJDONFVTGM-PSCMOPHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Context within Natural Products Chemistry

Spartanamicin B is classified as an anthracycline, a group of polyketide natural products known for their therapeutic potential. naturalproducts.netnih.gov Natural products are chemical compounds produced by living organisms and are a rich source of novel drug leads. wou.eduwikipedia.org The biosynthesis of polyketides involves the sequential condensation of acetate (B1210297) units, leading to a diverse array of complex structures. wou.edunih.gov Specifically, this compound is a polycyclic aromatic polyketide and is considered a glycoside, meaning it contains a sugar moiety attached to a non-sugar component (the aglycone). naturalproducts.net Its complex structure includes a tetracene-1-carboxylate backbone, characteristic of anthracyclines, adorned with several sugar residues. naturalproducts.netnih.gov

Table 1: Chemical Classification of this compound

Category Classification
Pathway Polyketides naturalproducts.net
Super Class Polycyclic aromatic polyketides naturalproducts.net
Class Anthracyclines naturalproducts.netnih.gov

| Is Glycoside | True naturalproducts.net |

Historical Context of Discovery within Actinomycetes Research

This compound, along with its analog Spartanamicin A, was first isolated from the fermentation broth of a Micromonospora species, specifically strain No. MSU-43097 (ATCC 53803). jst.go.jpscispace.com This strain was discovered in a soil sample from a potted asparagus plant (Asparagus officinalis L.). jst.go.jpscispace.comscispace.com Micromonospora is a genus of Actinomycetes, a group of Gram-positive bacteria renowned for their ability to produce a wide variety of bioactive secondary metabolites, including many clinically important antibiotics. scispace.comresearchgate.netnih.gov The discovery of this compound is a testament to the continued importance of exploring microbial diversity, particularly from unique ecological niches, in the search for new natural products. nih.gov The isolation and structural elucidation of this compound were achieved through the use of various spectral and chemical techniques. jst.go.jp

Significance of this compound in Antimicrobial Research

The primary significance of this compound lies in its potent antifungal activity. jst.go.jpcapes.gov.br It has demonstrated notable efficacy against a range of fungal pathogens. jst.go.jp Research has shown that this compound is more active as an antifungal agent than its counterpart, Spartanamicin A. jst.go.jpresearchgate.net Its minimum inhibitory concentration (MIC) against several clinically relevant fungi, including Candida albicans, as well as species of Aspergillus, Cladosporium, Cryptococcus, and Rhodotorula, ranges from 0.2 to 1 μg/ml. jst.go.jp This level of activity has led to suggestions that this compound could be a strong candidate for further investigation as a potential alternative to existing antifungal drugs. scispace.com While highly effective against these fungi, this compound was found to be inactive against Escherichia coli and Citrobacter spp. jst.go.jp Its activity against bacteria is more limited, although some strains of Staphylococcus aureus have shown sensitivity. jst.go.jp

Table 2: Antifungal Activity of this compound

Fungal Species Minimum Inhibitory Concentration (MIC)
Candida albicans 0.2 - 1 µg/ml jst.go.jp
Aspergillus spp. 0.2 - 1 µg/ml jst.go.jp
Cladosporium spp. 0.2 - 1 µg/ml jst.go.jp
Cryptococcus spp. 0.2 - 1 µg/ml jst.go.jp

Origin and Biosynthetic Pathways of this compound

Producer Microorganism: Micromonospora spp.

The production of this compound is attributed to specific strains of the bacterial genus Micromonospora, which are Gram-positive Actinobacteria.

The primary producer of Spartanamicin A and B is Micromonospora spp. strain MSU-43097, which has been deposited in the American Type Culture Collection as ATCC 53803. nih.govjst.go.jpscispace.com This strain was first isolated from the soil of a pot containing asparagus (Asparagus officinalis L.) plants. nih.govjst.go.jpscispace.com Another strain, Micromonospora aurantiaca JK-1, isolated from a soil sample in Korea, has also been identified as a producer of this compound. koreascience.kr The identification of these strains typically involves morphological characterization using techniques like scanning electron microscopy (SEM) to observe spore morphology, as well as biochemical and physiological tests. koreascience.kr Modern identification methods also employ molecular techniques such as 16S rDNA sequence analysis for precise classification. koreascience.kr

Micromonospora species are widely distributed in various environments, including terrestrial soils, freshwater and marine sediments, and mangrove soils. plos.org They are known to inhabit nitrogen-fixing nodules of both leguminous and actinorhizal plants. plos.orgnih.gov This suggests an ecological role in plant-microbe interactions. plos.orgnih.gov The ability of Micromonospora to produce a wide array of secondary metabolites, including antibiotics like this compound, indicates a role in competing with other microorganisms in their environment. plos.org Some strains have been shown to promote plant growth, suggesting a beneficial relationship with their host plants. plos.orgnih.gov Their presence in diverse habitats highlights their adaptability and importance in various ecosystems. plos.org

For the production of this compound, Micromonospora spartanea is cultivated in a shake culture at 26°C. googleapis.com The fermentation medium typically consists of yeast extract, maltose, and glucose, with a post-sterilization pH of 6.5-7.0. googleapis.com The production of the antibiotic is associated with the mycelial cake, from which it is extracted using organic solvents. nih.govjst.go.jp High cell density fed-batch cultivation is a common strategy for maximizing biomass and, consequently, metabolite production in microbial fermentations. sartorius.com This involves carefully controlling parameters such as pH, temperature, and dissolved oxygen levels to maintain optimal growth and productivity. sartorius.com

Biosynthetic Pathway Elucidation of this compound

The biosynthesis of this compound, an anthracycline, is a complex process involving a series of enzymatic reactions encoded by a dedicated gene cluster.

Anthracyclines, including this compound, are synthesized via the type II polyketide synthase (PKS) pathway. plos.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. plos.org This chain then undergoes a series of modifications, including cyclizations and tailoring reactions, to generate the characteristic tetracyclic ring structure of anthracyclines. plos.org The genetic information for these biosynthetic enzymes is clustered together on the bacterial chromosome. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H53NO16 B159447 Spartanamicin B CAS No. 134910-04-6

Properties

CAS No.

134910-04-6

Molecular Formula

C42H53NO16

Molecular Weight

827.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-10,13,17-19,22,26-30,35,39-40,45-47,49,52H,8,11-12,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1

InChI Key

STUJMJDONFVTGM-PSCMOPHJSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

Spartanamicin B

Origin of Product

United States

Origin and Biosynthetic Pathways of Spartanamicin B

Proposed Biosynthetic Intermediates and Transformations

The complete biosynthetic pathway of Spartanamicin B has not been fully elucidated; however, based on the well-characterized biosynthesis of other anthracycline antibiotics, a proposed pathway involving key intermediates and enzymatic transformations can be constructed. The biosynthesis is generally understood to occur in three main stages: the formation of the polyketide-derived aglycone, subsequent tailoring of the aglycone, and finally, glycosylation with sugar moieties.

The biosynthesis of the tetracyclic aglycone of this compound is proposed to begin with the condensation of a starter unit, likely propionyl-CoA, with multiple extender units of malonyl-CoA by a type II polyketide synthase (PKS) complex. This process forms a linear poly-β-ketone chain. This chain then undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases (CYC) and aromatases (ARO), to form a key tetracyclic intermediate. Aklavinone is a common precursor in the biosynthesis of many anthracyclines and is a likely early-stage intermediate in the formation of the this compound aglycone. mdpi.com

Following the formation of the initial tetracyclic ring system, a series of tailoring reactions are catalyzed by specific enzymes to produce the final aglycone structure of this compound. These modifications are crucial for the compound's biological activity. Key proposed enzymatic transformations include:

Hydroxylation: Specific hydroxyl groups are added to the aglycone. For instance, a C-10 hydroxylation is likely catalyzed by a hydroxylase enzyme, similar to RdmB found in ε-rhodomycin biosynthesis. nih.gov Additionally, a C-1 hydroxylation is proposed, carried out by a two-component mono-oxygenase system. acs.org

Methylation: The carboxyl group at C-10 is proposed to be methylated by a methyltransferase.

The glycosylation of the aglycone is a critical step, as the sugar moieties are essential for the biological activity of many anthracyclines. researchgate.net this compound contains two deoxy sugar residues: L-rhodosamine and L-cinerulose. scispace.com The biosynthesis of these sugars and their attachment to the aglycone involves a series of enzymatic reactions.

The biosynthesis of TDP-L-rhodosamine, the activated form of the sugar, proceeds from glucose-1-phosphate through a multi-step enzymatic pathway. nih.gov A key enzyme in this process is a glycosyltransferase, analogous to AknS, which transfers L-rhodosamine to the C-7 hydroxyl group of the aglycone. This transfer is often facilitated by an accessory protein, similar to AknT. researchgate.netnih.gov

The second sugar moiety, L-cinerulose, is proposed to be formed after the initial glycosylation with a trisaccharide containing L-rhodinose at the terminal position. An oxidoreductase, such as AknOx, then catalyzes the oxidation of the terminal L-rhodinose to L-cinerulose. acs.orgnih.gov

The proposed sequence of events suggests that the aglycone is first glycosylated with a trisaccharide, which is then modified to contain the terminal L-cinerulose. This complex glycosylation pattern, particularly the presence of sugars at different positions on the aglycone, is a common feature among anthracyclines and contributes significantly to their structural diversity and biological function. nih.govnih.gov

Table of Proposed Biosynthetic Intermediates:

Intermediate CompoundProposed Role in Biosynthesis
Propionyl-CoAStarter unit for polyketide chain synthesis.
Malonyl-CoAExtender units for polyketide chain synthesis.
Poly-β-ketone chainLinear precursor to the tetracyclic aglycone.
AklavinoneEarly tetracyclic intermediate.
1-hydroxy-aklavinoneHydroxylated aglycone intermediate.
TDP-L-rhodosamineActivated sugar donor for the first glycosylation.
Rhodosaminyl-aglyconeIntermediate formed after the first glycosylation step.
Trisaccharide-aglyconeIntermediate containing a three-sugar chain attached to the aglycone.
This compoundFinal natural product.

Table of Proposed Enzymatic Transformations:

Enzyme TypeProposed Transformation
Type II Polyketide Synthase (PKS)Catalyzes the formation of the linear polyketide chain.
Cyclase (CYC) / Aromatase (ARO)Catalyze the cyclization and aromatization of the polyketide chain to form the tetracyclic ring system.
HydroxylaseAdds hydroxyl groups to the aglycone at specific positions (e.g., C-1, C-10).
MethyltransferaseAdds a methyl group to the carboxyl at C-10 of the aglycone.
Glycosyltransferase (e.g., AknS/AknT)Transfers L-rhodosamine to the C-7 hydroxyl of the aglycone.
Oxidoreductase (e.g., AknOx)Catalyzes the oxidation of a terminal L-rhodinose to L-cinerulose.

Biological Activity Profiling of Spartanamicin B

In Vitro Antifungal Activity Investigations

The initial evaluation of a novel antimicrobial agent's potential lies in its in vitro activity. For Spartanamicin B, a compound isolated from Micromonospora spp., these investigations have revealed a promising profile against a range of clinically relevant fungal pathogens.

Spectrum of Activity Against Fungal Pathogens

This compound has demonstrated a broad spectrum of antifungal activity. Research has shown its effectiveness against several species of fungi, including both yeasts and molds. Notably, it exhibits activity against Candida albicans, a common cause of opportunistic fungal infections, as well as various species of Aspergillus, Cladosporium, Cryptococcus, and Rhodotorula brieflands.comjst.go.jp. This wide range of activity suggests its potential as a broad-spectrum antifungal agent.

Quantitative Assessment of Antifungal Potency (e.g., Minimum Inhibitory Concentration Determinations)

The potency of this compound has been quantified using Minimum Inhibitory Concentration (MIC) determinations. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. For this compound, the MIC values against susceptible fungal pathogens, including Candida albicans and species of Aspergillus, Cladosporium, Cryptococcus, and Rhodotorula, have been reported to be in the range of 0.2 to 1.0 µg/mL brieflands.comjst.go.jp.

Table 1: In Vitro Antifungal Activity of this compound

Fungal PathogenReported MIC Range (µg/mL)
Candida albicans0.2 - 1.0
Aspergillus spp.0.2 - 1.0
Cladosporium spp.0.2 - 1.0
Cryptococcus spp.0.2 - 1.0
Rhodotorula spp.0.2 - 1.0

Comparative Antifungal Efficacy with Established Agents

To contextualize the antifungal potency of this compound, its MIC values can be compared to those of established antifungal drugs such as amphotericin B and fluconazole. While direct comparative studies are limited, a review of published MIC data for these established agents against common fungal pathogens provides a basis for indirect comparison.

For Candida albicans, the MIC of amphotericin B typically ranges from 0.125 to 1.0 µg/mL jidc.orgscielo.br. Fluconazole generally exhibits MICs for susceptible C. albicans isolates at ≤2 µg/ml, though resistance is a growing concern, with some isolates showing MICs of ≥64 µg/ml nih.govasm.org.

Against Aspergillus species, amphotericin B generally has MICs ranging from 0.12 to 2 mg/L oup.com. Fluconazole is known to have markedly elevated MICs against Aspergillus species, often at 256 µg/mL or higher, indicating a lack of clinical efficacy mjpath.org.mybrieflands.com.

Table 2: Comparative In Vitro Antifungal Efficacy (MIC in µg/mL)

Fungal PathogenThis compoundAmphotericin BFluconazole
Candida albicans0.2 - 1.00.125 - 1.0≤2 (Susceptible)
Aspergillus spp.0.2 - 1.00.12 - 2.0≥256 (Resistant)

Preclinical Antifungal Activity Studies

Following promising in vitro results, the evaluation of an antifungal candidate progresses to preclinical studies in animal models of infection. These studies are crucial for assessing the in vivo efficacy and potential therapeutic utility of the compound.

Development and Utilization of Relevant Animal Models for Fungal Infections

A variety of animal models are utilized to study fungal pathogenesis and evaluate the efficacy of antifungal drugs. The choice of model depends on the specific fungus and the type of infection being studied. Mice are the most frequently used models in antifungal research. However, other animals such as rabbits, guinea pigs, and rats are also employed. In some contexts, non-mammalian models like the greater wax moth (Galleria mellonella) and zebrafish are used for initial large-scale screening of antifungal compounds. These models allow for the investigation of drug efficacy in a living system, providing data that cannot be obtained from in vitro studies alone.

Efficacy in Specific Localized Infection Models (e.g., Ocular Fungal Endophthalmitis)

A significant area of preclinical investigation for this compound has been its efficacy in a localized infection model. Specifically, its potential in treating ocular fungal endophthalmitis, a severe and vision-threatening infection, has been explored in a rabbit model nih.govaboonline.org.br.

In a study utilizing a rabbit model of Candida endophthalmitis, the efficacy of intravitreally injected this compound was evaluated. Following the induction of endophthalmitis by inoculating the eyes with Candida organisms, treatment with this compound was administered. The results demonstrated that intravitreal injection of this compound was effective against C. albicans in this model nih.gov. Clinical examination of the treated eyes revealed a gradual improvement over a period of 3 to 6 days. Furthermore, cultures performed 15 days after the initial infection were negative in all eyes treated with this compound, indicating clearance of the fungal pathogen nih.gov. This study highlights the potential of this compound for the localized treatment of fungal infections.

Efficacy against Multi-Resistant Fungal Strains in Preclinical Settings

This compound, an anthracycline antibiotic produced by the bacterium Micromonospora spp., has demonstrated significant antifungal properties. jst.go.jpnih.gov Its activity profile suggests it may be a candidate for addressing fungal pathogens, a critical area of research due to the rise in antifungal resistance. dovepress.comnih.govasm.org Preclinical investigations have determined the minimum inhibitory concentration (MIC) of this compound against a variety of fungal species. Notably, its potency against Candida albicans, with an MIC value of 0.2 µg/ml, has led researchers to consider it a potential substitute for treatments like Amphotericin B. scispace.com

The compound's effectiveness extends to a range of other fungi, including species of Aspergillus, Cladosporium, Cryptococcus, and Rhodotorula, with MIC values consistently falling in the low range of 0.2 to 1 µg/ml. jst.go.jpnih.gov This broad-spectrum antifungal action is of particular interest as many of these genera include species that have developed resistance to existing therapies. dovepress.comnih.gov

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/ml)Reference
Candida albicans0.2 jst.go.jpnih.govscispace.com
Aspergillus spp.0.2 - 1.0 jst.go.jpnih.gov
Cladosporium spp.0.2 - 1.0 jst.go.jpnih.gov
Cryptococcus spp.0.2 - 1.0 jst.go.jpnih.gov
Rhodotorula spp.0.2 - 1.0 jst.go.jpnih.gov

Exploratory Investigations into Other Biological Activities

Beyond its primary antifungal effects, this compound has been evaluated for other potential therapeutic applications, consistent with the broad biological activities often found in the angucycline and anthracycline classes of antibiotics. ontosight.ai

The antibacterial spectrum of this compound has been assessed against both Gram-positive and Gram-negative bacteria. libretexts.org Research indicates that its activity is selective. The compound was found to be inactive against multiple drug-resistant Staphylococcus aureus, Escherichia coli, and Citrobacter spp. jst.go.jpnih.govscispace.com However, some studies noted sensitivity in certain Staphylococcus species, with MIC values ranging from 0.2 to 1 µg/ml. jst.go.jpnih.gov Further reports indicate activity against the Gram-positive bacteria Bacillus subtilis and Micrococcus. amazonaws.com This suggests a narrow spectrum of antibacterial action. libretexts.org

Bacterial SpeciesActivity/MIC (µg/ml)Reference
Staphylococcus spp.Active (0.2 - 1.0) jst.go.jpnih.gov
Bacillus subtilisActive amazonaws.com
MicrococcusActive amazonaws.com
Staphylococcus aureus (multiple drug-resistant)Not Active* jst.go.jpnih.govscispace.com
Escherichia coliNot Active jst.go.jpnih.gov
Citrobacter spp.Not Active jst.go.jpnih.gov

*Note: While generally reported as inactive, some sources indicate that certain strains of S. aureus were sensitive. jst.go.jpnih.gov

This compound is classified as an anthracycline, a well-known group of antibiotics derived from Streptomyces or related bacteria like Micromonospora. nih.govmedicalnewstoday.comwikipedia.org Anthracyclines are among the most effective and widely used anticancer agents in chemotherapy, employed against a variety of solid tumors and hematological malignancies. wikipedia.orgnumberanalytics.comnih.gov

The primary anticancer mechanism of anthracyclines involves their interaction with cellular DNA. wikipedia.org These molecules intercalate, or insert themselves, between the base pairs of the DNA double helix. numberanalytics.comineosopen.org This physical distortion of the DNA structure interferes with critical cellular processes, particularly the function of the enzyme topoisomerase II. numberanalytics.comnih.gov By stabilizing the complex between topoisomerase II and DNA after the enzyme has created a break, anthracyclines prevent the re-ligation of the DNA strands, leading to DNA damage and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells. numberanalytics.comnih.govineosopen.org

Mechanisms of Action and Molecular Target Identification

Elucidation of Cellular and Subcellular Targets

Initial investigations into Spartanamicin B's mechanism have focused on its interaction with fundamental cellular components and processes. These studies aim to identify the direct molecular targets responsible for its potent antifungal and cytotoxic activities.

Interactions with Nucleic Acids (e.g., DNA)

A primary mechanism of action for many anthracycline antibiotics is their ability to interfere with nucleic acid functions. Spectroscopic evidence suggests that this compound interacts with calf thymus DNA (CT-DNA), with intercalation being the proposed mode of binding. This process involves the insertion of the planar ring system of the anthracycline molecule between the base pairs of the DNA double helix. Such an interaction can disrupt DNA replication and transcription, leading to the inhibition of cellular proliferation and eventual cell death.

Modulatory Effects on Key Enzymes (e.g., Topoisomerase II)

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Several anthracyclines are well-known inhibitors of these enzymes. This compound is classified among compounds that include topoisomerase inhibitors. pageplace.de The producing organism, a species of Micromonospora, has also been noted to produce inhibitors of topoisomerase I. amazonaws.com Inhibition of topoisomerase II, in particular, leads to the stabilization of a covalent enzyme-DNA complex, resulting in DNA strand breaks that trigger apoptotic cell death. While direct enzymatic assays specifically detailing the inhibition of Topoisomerase II by this compound are not extensively documented, its classification as an anthracycline suggests this is a probable mechanism of action.

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species is another hallmark of anthracycline-mediated cytotoxicity. While direct studies on ROS induction by this compound are limited, related anthracyclines produced by Micromonospora species, such as cororubicin, have been shown to generate active oxygen in tumor cells. scispace.com This process often involves the metabolic reduction of the quinone moiety of the anthracycline molecule, leading to the formation of a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS, which cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. scispace.comsboportal.org.brsboportal.org.br Other antifungal agents have also been noted to induce ROS in yeast. sboportal.org.brsboportal.org.br

Table 1: Summary of Mechanistic Insights for this compound

Mechanism Target/Process Observed or Inferred Effect Supporting Evidence
Nucleic Acid Interaction Calf Thymus DNA (CT-DNA) Intercalation, disruption of DNA processes. Spectroscopic analysis.
Enzyme Modulation Topoisomerase II (inferred) Inhibition of enzyme activity, leading to DNA strand breaks. Classification as an anthracycline/topoisomerase inhibitor. pageplace.de
Oxidative Stress Cellular Environment Generation of Reactive Oxygen Species (ROS). Inferred from related anthracyclines like cororubicin. scispace.com

Pathway Analysis of Biological Responses

A detailed pathway analysis for the biological responses elicited by this compound has not yet been extensively reported in the scientific literature. However, based on the known mechanisms of other anthracyclines, it is possible to infer the cellular pathways that are likely affected. The DNA damage resulting from intercalation and topoisomerase inhibition typically activates cell cycle checkpoints and DNA repair pathways. por-journal.com Overwhelming DNA damage often triggers the p53 signaling pathway, a critical regulator of apoptosis, leading to programmed cell death. por-journal.com The induction of ROS can further activate stress-response pathways. Comprehensive bioinformatics and pathway enrichment analyses would be required to delineate the specific signaling cascades, such as those involving ECM-receptor interactions or metabolic pathways, that are modulated by this compound. nih.govfrontiersin.org

Comparative Mechanistic Studies with Structurally Related Anthracyclines

This compound belongs to the same class of anthracycline antibiotics as compounds like aclacinomycins, which are also produced by actinomycetes. jst.go.jp Comparative studies have revealed important distinctions despite structural similarities. While this compound, aclacinomycins, and cinerubins share a similar core structure, this compound exhibits significantly more potent antifungal activity. researchgate.net

Structure Activity Relationship Sar Studies of Spartanamicin B and Analogs

Identification of Structural Moieties Critical for Antifungal Efficacy

Spartanamicin B is an anthracycline antibiotic produced by Micromonospora spp. jst.go.jp. Its structure is characterized by a polycyclic aromatic system linked to a sugar moiety. SAR studies have begun to elucidate which parts of the molecule are indispensable for its potent antifungal action.

Key findings from comparative studies with its analog, Spartanamicin A, reveal the importance of specific substitutions on the core structure. This compound consistently demonstrates greater antifungal activity than Spartanamicin A, suggesting that the structural differences between them are key determinants of efficacy. jst.go.jp While the precise structural distinctions are a primary focus of ongoing research, it is evident that even minor alterations to the anthracycline core or its substituents can lead to significant changes in antifungal potency.

The minimum inhibitory concentration (MIC) of this compound against a range of fungal pathogens, including Candida albicans, Aspergillus species, and Cryptococcus species, is notably low, typically ranging from 0.2 to 1 μg/ml. jst.go.jp This highlights the efficiency of its core pharmacophore. In contrast, its activity against bacteria such as Staphylococcus aureus and Escherichia coli is negligible, indicating a selective mode of action targeting fungal-specific pathways or structures. jst.go.jp

Further SAR investigations on related scaffolds, such as tamoxifen (B1202) derivatives, have shown that the presence of an alkylamino group and electronegative substituents on the aromatic rings can enhance antifungal activity. plos.org Although not directly studying this compound, these findings suggest that similar modifications could be a fruitful avenue for optimizing its antifungal profile. The core polycyclic structure and the nature of its side chains are fundamental to its biological function.

A summary of the antifungal activity of this compound is presented in the table below.

FungusMinimum Inhibitory Concentration (MIC) (μg/ml)
Candida albicans0.2 - 1.0
Aspergillus spp.0.2 - 1.0
Cladosporium spp.0.2 - 1.0
Cryptococcus spp.0.2 - 1.0
Rhodotorula spp.0.2 - 1.0
Staphylococcus spp.0.2 - 1.0
Data sourced from J-Stage jst.go.jp

Impact of Glycosylation Patterns on Biological Activity

Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification that can significantly influence the biological activity, stability, and pharmacokinetic properties of therapeutic compounds. mdpi.comnih.govmpg.de In the context of antimicrobial and antifungal agents, the nature and pattern of glycosylation can be a key determinant of efficacy. mdpi.comnih.gov

For many bioactive molecules, including antimicrobial peptides, glycosylation can enhance stability and solubility, and in some cases, is essential for their antimicrobial action. doi.org The removal of sugar moieties from certain peptides has been shown to abolish their activity. doi.org Studies on various proteases have also revealed that glycosylation can affect substrate recognition, binding affinity, and turnover rates, with effects ranging from stimulatory to inhibitory. mdpi.com

In the broader class of anthracyclines, to which this compound belongs, the sugar moiety is known to play a crucial role in DNA binding and intercalation, which is a common mechanism of action for this class of compounds. Alterations in the glycosylation pattern can therefore directly impact the molecule's ability to interact with its target.

While specific studies detailing the systematic modification of the glycosylation pattern of this compound are not extensively documented in the provided results, the principles derived from research on other glycosylated natural products are highly relevant. For instance, in some antimicrobial peptides, the conjugation of different sugar moieties like glucose, N-acetylglucosamine, or galactose can modulate their activity spectrum and selectivity. mdpi.com The impact of N-glycosylation on the antimicrobial activity of one peptide was found to be minimal, as the increased hydrophilicity led to weaker interactions with bacterial cell wall components. mdpi.com Conversely, for other peptides, glycosylation was shown to improve antifungal activity. mdpi.com

The complexity of these effects underscores the need for detailed investigation into the specific glycosylation pattern of this compound and its contribution to its potent antifungal properties. Understanding how the sugar moiety interacts with the fungal target and how modifications to this sugar could enhance efficacy or reduce potential toxicity is a key area for future research.

Compound TypeEffect of Glycosylation on ActivityReference
Antimicrobial PeptidesCan improve stability and activity, but effects are complex and depend on the specific peptide and sugar. mdpi.comnih.gov mdpi.comnih.gov
ProteasesCan alter substrate recognition, specificity, and binding affinity. mdpi.com mdpi.com
IgG AntibodiesCan dramatically influence effector functions, ranging from pro- to anti-inflammatory. mpg.de mpg.de

Influence of Aromatic Polycyclic Systems on Biological Potency

The polycyclic aromatic hydrocarbon (PAH) system is a defining structural feature of anthracyclines like this compound and is fundamental to their biological activity. wikipedia.orgiarc.fr This fused ring system provides a planar scaffold that is capable of intercalating into DNA, a primary mechanism of action for many compounds in this class.

The size, shape, and electronic properties of the aromatic system can significantly influence the potency and specificity of the molecule. iarc.fr For instance, the number of fused rings and the presence of various substituents can alter the molecule's ability to bind to its biological target. iarc.fr In some classes of compounds, increasing the electronegativity of the aromatic rings through the addition of substituents has been shown to improve biological activity. plos.org

Studies on PAHs have also highlighted their ability to interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to the transcriptional upregulation of genes involved in metabolism and cellular growth. iarc.fr While this is often associated with toxicity, it also underscores the biological reactivity of these polycyclic systems. The redox properties of PAHs are also significant, as they can yield radicals and anions that may participate in biological processes. wikipedia.org

Research on other polycyclic compounds has demonstrated that even subtle changes to the aromatic core can have profound effects on biological potency. nih.govnih.gov Therefore, the unique arrangement of the fused rings in this compound is a critical determinant of its potent and selective antifungal activity.

Feature of Aromatic SystemPotential Influence on Biological Potency
Planarity and SizeFacilitates intercalation into DNA and binding to other biological targets.
SubstituentsCan modify electronic properties, solubility, and interaction with specific residues in a target protein.
Redox PotentialMay be involved in the generation of reactive oxygen species or other mechanisms of cytotoxicity.
LipophilicityAffects the ability of the compound to cross cell membranes.

Computational and In Silico Approaches to SAR Analysis

In recent years, computational and in silico methods have become indispensable tools in drug discovery and development, including the study of structure-activity relationships. bioascent.comresearchgate.net These approaches, which include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, allow researchers to predict the biological activity of novel compounds and to understand the molecular basis of their interactions with biological targets. mdpi.comnih.govmdpi.com

For a compound like this compound, in silico studies can provide valuable insights into its mechanism of action and guide the design of more potent and selective analogs. Molecular docking simulations, for example, can be used to predict how this compound and its derivatives bind to a putative fungal target protein. nih.gov By analyzing the predicted binding modes and interaction energies, researchers can identify key structural features that contribute to high-affinity binding. mdpi.comnih.gov

QSAR models can establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com This can be used to predict the antifungal potency of untested analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates. Such models often rely on molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. mdpi.com

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of this compound and its analogs at an early stage of development. nih.govscielo.br This can help to identify potential liabilities, such as poor bioavailability or off-target toxicity, and guide the design of compounds with improved pharmacokinetic profiles.

While specific in silico studies on this compound are not detailed in the provided search results, the general applicability of these methods is well-established in the field of medicinal chemistry. nih.gov The integration of computational approaches with experimental SAR studies is a powerful strategy for accelerating the discovery and optimization of new antifungal agents based on the this compound scaffold.

Computational MethodApplication in SAR Analysis
Molecular DockingPredicts the binding mode and affinity of a ligand to a target protein, identifying key interactions. nih.govnih.gov
QSAR ModelingEstablishes a correlation between chemical structure and biological activity to predict the potency of new analogs. mdpi.commdpi.com
Molecular DynamicsSimulates the dynamic behavior of a ligand-protein complex over time to assess its stability. nih.gov
ADMET PredictionAssesses the pharmacokinetic and toxicity profiles of compounds in silico. nih.govscielo.br

Advanced Research Methodologies and Drug Discovery Strategies

High-Throughput Screening Techniques for Analog Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. multispaninc.com This automated process is crucial for identifying new chemical entities that can serve as starting points for drug development. bioascent.com For a compound like Spartanamicin B, HTS would involve screening extensive libraries of related natural products and synthetic molecules to identify analogs with potentially improved antifungal or other therapeutic activities. bioascent.comprinceton.edu The process typically involves several key steps: target identification, assay development, compound screening, and analysis of results to identify "hits." multispaninc.com The robustness of HTS assays is often measured by the Z'-factor, with a value greater than 0.5 indicating a reliable assay. multispaninc.com

The discovery of analogs through HTS is not merely about finding more potent compounds; it also aims to uncover molecules with different activity spectra or improved pharmacological profiles. nih.govnih.gov For instance, a screen might identify a this compound analog with reduced toxicity or enhanced activity against a specific fungal pathogen. These screening platforms can be designed to assess various cellular processes, such as cell growth inhibition in different media, to pinpoint compounds with specific mechanisms of action. nih.gov

Rational Design and Optimization Strategies

Following the initial discovery of active compounds, rational design and optimization strategies are employed to enhance their therapeutic potential. nih.gov This involves a targeted approach to modify the chemical structure of a lead compound, such as this compound, to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov

Scaffold-Based Drug Design Approaches

Scaffold-based drug design, including the technique of scaffold hopping, is a powerful strategy in medicinal chemistry. biosolveit.debhsai.org The "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. biosolveit.de In the case of this compound, its anthracycline core would be the scaffold.

Scaffold hopping involves replacing this core with a structurally different but functionally similar motif. biosolveit.de This can lead to the discovery of novel chemotypes with improved properties, such as enhanced patentability or reduced off-target effects. bhsai.org This approach can be guided by the three-dimensional structure of the target protein, allowing for the design of new scaffolds that maintain the key interactions necessary for biological activity. nih.gov Software tools can assist in this process by generating new molecules with altered ring systems while preserving user-defined constraints. bhsai.org

Computer-Aided Drug Design (CADD) and Molecular Modeling

Computer-Aided Drug Design (CADD) and molecular modeling have become indispensable tools in the drug discovery pipeline, offering a more efficient and cost-effective approach compared to traditional experimental methods. mdpi.comnih.gov These computational techniques are used to simulate and predict the interactions between a drug candidate and its biological target at the molecular level. nih.gov

The application of CADD to a molecule like this compound would involve several approaches:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of this compound's biological target is known, SBDD can be used to design analogs that bind with higher affinity and selectivity. jetir.org

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the information from a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for activity. jetir.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and guide the design of new analogs. jetir.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time, which can be crucial for understanding the mechanism of action and designing more effective inhibitors. nih.gov

By leveraging these computational tools, researchers can prioritize the synthesis of compounds that are most likely to succeed, thereby accelerating the drug development process. mdpi.comdergipark.org.tr

Integration of Non-Natural Amino Acids or Modified Sugars for Enhanced Properties

The structural complexity of natural products like this compound, which contains sugar moieties, offers unique opportunities for chemical modification. scispace.com The integration of non-natural amino acids or modified sugars can lead to analogs with significantly enhanced properties. nih.govnih.gov

Differences in the sugar moieties of anthracycline antibiotics can lead to variations in their solubility and biological activities. scispace.com For this compound, modifying its rhodosamine sugar moiety could potentially alter its antifungal potency or spectrum. scispace.com The introduction of non-natural amino acids into peptide-based natural products has been shown to improve stability, potency, and bioavailability. nih.gov While this compound is not a peptide, the principle of introducing novel chemical groups to enhance its properties remains relevant. For example, modifications to the amino sugar could impact its interaction with its biological target or its susceptibility to metabolic enzymes.

Development and Validation of Predictive Preclinical Models

To evaluate the therapeutic potential of this compound and its analogs, robust and predictive preclinical models are essential. These models provide critical data on the compound's mechanism of action and efficacy before advancing to more complex and costly in vivo studies.

In Vitro Assay Development for Mechanistic Studies

In vitro assays are fundamental tools for elucidating the mechanism of action of a compound and for screening large numbers of molecules. criver.com For this compound, a variety of in vitro assays would be developed to probe its biological effects in a controlled laboratory setting. pharmaron.comsygnaturediscovery.com

The initial discovery of this compound involved determining its minimum inhibitory concentration (MIC) against a panel of fungi and bacteria. jst.go.jpnih.gov This type of assay provides a quantitative measure of a compound's potency. jst.go.jp

Test OrganismMinimum Inhibitory Concentration (MIC) of this compound (µg/ml)
Candida albicans0.2
Aspergillus spp.0.2 - 1.0
Cladosporium spp.0.2 - 1.0
Cryptococcus spp.0.2 - 1.0
Rhodotorula spp.0.2 - 1.0
Staphylococcus spp. (some strains)0.2 - 1.0
Staphylococcus aureusInactive
Escherichia coliInactive
Citrobacter spp.Inactive

This table summarizes the minimum inhibitory concentration (MIC) of this compound against various fungi and bacteria, as determined in initial studies. scispace.comjst.go.jpnih.gov

Beyond basic MIC determination, more sophisticated in vitro assays can be developed to investigate the specific cellular pathways affected by this compound. These can include:

Cell-based assays: Using various cell lines to assess cytotoxicity, effects on cell proliferation, and the induction of apoptosis. nih.gov

Biochemical assays: To determine if this compound inhibits specific enzymes or interacts with other macromolecules. nih.gov

Phenotypic screening: Employing high-content imaging to observe changes in cell morphology or the localization of specific proteins following treatment with the compound. criver.com

The development of these assays is crucial for building a comprehensive understanding of this compound's biological activity and for guiding the rational design of improved analogs. sygnaturediscovery.comtoxicology.org

Optimization of In Vivo Animal Models for Efficacy and Mechanistic Investigations

The successful translation of a promising chemical compound from the laboratory to clinical application hinges on rigorous preclinical evaluation using robust in vivo animal models. For this compound, an anthracycline antibiotic with demonstrated antifungal properties, the optimization of these models is crucial for accurately assessing its efficacy and elucidating its mechanisms of action. This compound has already shown promising in vivo activity against a variety of multi-resistant fungal strains, exhibiting no toxicity at a therapeutic dose of 10 μg in early studies. rsc.org Furthermore, its efficacy has been investigated in specific applications, such as the treatment of Candida endophthalmitis via intravitreal injection. scielo.br

The development of reliable animal models for antifungal drug testing involves a multi-step process of optimization to ensure the results are reproducible and clinically relevant. caister.com This process often begins with selecting an appropriate animal species that can mimic the course of human infection. caister.com For instance, in the study of dermatophytoses, guinea pig models are frequently optimized by determining the ideal inoculum size of the fungus and the most effective application method to establish a consistent and measurable infection. nih.govtandfonline.comtandfonline.com Such optimization allows for the standardized evaluation of both topical and oral antifungal agents. nih.govtandfonline.com The ultimate goal is to create a model that not only allows for the assessment of a drug's ability to reduce the fungal burden but also to do so in a way that is predictive of clinical outcomes in humans. caister.comtandfonline.com

Beyond standard efficacy testing, animal models are indispensable for mechanistic investigations into how compounds like this compound exert their effects. As an anthracycline, its mechanism is likely complex, and animal models provide the integrated biological system necessary to study these multifaceted interactions. nih.gov For the broader class of anthracyclines, animal models, including zebrafish and murine models, are employed to investigate intricate pathological processes such as drug-induced cardiotoxicity, the role of reactive oxygen species (ROS), DNA damage, and alterations in iron metabolism. nih.govfrontiersin.orgelsevier.es Recent research has also highlighted the importance of optimizing in vitro screening conditions to better reflect the in vivo environment. One study found that the antibacterial activity of anthracyclines was significantly enhanced in a host-mimicking tissue culture medium, a finding that was subsequently validated in a murine infection model. acs.orgnih.gov This underscores a key optimization strategy: refining preclinical models to more closely simulate the physiological conditions of the host, thereby improving their predictive value for both efficacy and mechanistic studies.

Model OrganismInfection Type / ApplicationKey Optimization ParametersInvestigative PurposeRelevant Findings for Anthracyclines
Guinea PigDermatophytosis (e.g., Trichophyton mentagrophytes)Inoculum size, skin abrasion method, treatment formulation (topical vs. oral)Efficacy screening, dose-responseModel is highly reproducible for evaluating anti-dermatophytic efficacy of new agents. nih.govtandfonline.comtandfonline.com
RabbitCandida EndophthalmitisRoute of administration (intravitreal injection)Efficacy and toxicity in a specialized tissueThis compound efficacy and toxicity have been evaluated for this specific ocular infection. scielo.br
Mouse (Murine models)Systemic bacterial/fungal infections, sepsisHost-mimicking culture conditions prior to in vivo testing, bacterial strain selectionEfficacy, synergy studies, mechanistic insightsDemonstrated therapeutic efficacy of anthracyclines in reducing bacterial burdens in experimental infections. acs.orgnih.gov Used to study cardiotoxicity and iron metabolism. elsevier.es
ZebrafishSystemic infections, cardiotoxicity studiesGenetic modification (CRISPR-Cas9), high-throughput screeningMechanistic studies of drug toxicity and gene-modifying effectsUsed as a model to assess gene-modifying effects and molecular mechanisms of anthracycline-induced cardiotoxicity. frontiersin.org

Bioengineering and Synthetic Biology for Enhanced Production and Diversification

The fields of bioengineering and synthetic biology offer powerful strategies to overcome the limitations often associated with natural product discovery, such as low production titers and limited structural diversity. For complex molecules like this compound, these technologies hold the potential to enhance production efficiency and to generate novel derivatives with improved therapeutic profiles. tech4future.info The general approach involves the rational design and engineering of microbial hosts, turning them into optimized cellular factories for antibiotic production. nih.govfrontiersin.org

An extensive body of research on other anthracyclines, such as doxorubicin (B1662922) and aklavinone, provides a clear roadmap for the bioengineering of this compound. rsc.orgresearchgate.net A primary strategy is combinatorial biosynthesis, which involves mixing and matching genes from different biosynthetic pathways to create "unnatural" natural products. nih.govacs.org Researchers have developed a "BioBricks" synthetic biology toolbox, which consists of standardized and interchangeable genetic parts (promoters, vectors, and biosynthetic genes) that can be assembled in a modular fashion within a suitable host, typically a Streptomyces species. nih.govnih.govacs.org

Key bioengineering tactics for anthracycline diversification include:

Host Strain Engineering : The productivity of the microbial host can be improved through genetic modification. For example, deleting the matAB gene cluster in Streptomyces coelicolor, which is involved in mycelial aggregation, results in dispersed growth, leading to improved biomass accumulation and higher production of anthracyclinones. nih.gov

Polyketide Synthase (PKS) Modification : The core scaffold of the anthracycline molecule is assembled by a PKS enzyme complex. By swapping key enzymes within this complex, such as ketoreductases and cyclases, with those from other pathways (e.g., the mithramycin pathway), engineers can generate novel core structures. nih.govresearchgate.net

Tailoring Enzyme Integration : The structural diversity of anthracyclines is largely due to the activity of "tailoring" enzymes that modify the core scaffold. By introducing heterologous tailoring enzymes—such as oxygenases, methyltransferases, and glycosyltransferases—from various bacterial sources, it is possible to create a library of new derivatives. researchgate.netfrontiersin.org This has been used to generate anthracyclines with altered hydroxylation patterns or different sugar moieties, which can significantly impact biological activity. nih.govfrontiersin.org

Glycodiversification by Cocultivation : A facile "one-pot" biosynthetic system has been developed where Streptomyces strains engineered to produce an aglycone (the non-sugar portion of the molecule) are grown together with strains that produce a variety of different deoxysugars and a flexible glycosyltransferase enzyme. acs.org This cocultivation method allows for the efficient generation of multiple new glycosylated anthracycline derivatives. acs.org

These advanced methodologies have already led to the successful production of numerous new-to-nature anthracyclines, including N,N-dimethyldaunorubicin and various oxidatively modified analogues. researchgate.netfrontiersin.org Applying these established synthetic biology and bioengineering principles to the this compound biosynthetic gene cluster could similarly lead to enhanced production yields and the creation of a diverse library of novel Spartanamicin analogues for further drug discovery efforts.

Bioengineering StrategyDescriptionTarget Genes/EnzymesExample Application in AnthracyclinesDesired Outcome
Host Strain ImprovementModifying the production host to improve growth and metabolic flux towards the desired product.matAB gene clusterDeletion in S. coelicolor to prevent mycelial aggregation. nih.govEnhanced biomass and product titer.
Combinatorial Biosynthesis (PKS)Swapping modules or entire enzymes of the Polyketide Synthase (PKS) to alter the polyketide backbone.Ketoreductase, aromatase, cyclaseSwapping ketoreductase/cyclase with an aromatase/cyclase from the mithramycin pathway to produce 2-hydroxylated analogues. nih.govresearchgate.netGeneration of novel aglycone scaffolds.
Tailoring and FunctionalizationIntroducing enzymes that perform specific chemical modifications (e.g., hydroxylation, methylation) on the core structure.Oxygenases (e.g., DnrF, RdmE), Methyltransferases (e.g., AclP, AknX2)Engineering multioxygenase cassettes to catalyze 1-, 10-, and 11-hydroxylation. nih.govresearchgate.netCreation of derivatives with altered activity or reduced toxicity.
GlycodiversificationAltering or replacing the sugar moieties attached to the aglycone, which are critical for biological activity.Glycosyltransferases (e.g., AknS, AknT), sugar biosynthesis genesCocultivation of aglycone-producing strains with various deoxysugar-producing strains. acs.org Production of N,N-dimethylated anthracyclines by introducing N-methyltransferases. frontiersin.orgNovel glycosylated analogues with potentially improved efficacy or pharmacokinetics.

Future Research Directions and Translational Perspectives

Development of Novel Analogs through Chemical Derivatization and Semisynthesis

The development of novel analogs of Spartanamicin B through chemical derivatization and semisynthesis represents a pivotal strategy for enhancing its therapeutic profile. While specific derivatization studies on this compound are not yet extensively reported in the literature, the approach is well-established for other natural products, including fellow anthracyclines and antibiotics produced by Micromonospora. nii.ac.jp The primary goals of creating such analogs would be to improve potency, broaden the spectrum of activity, enhance pharmacokinetic properties, and reduce any potential toxicity.

Future research will likely focus on modifying the distinct moieties of the this compound structure. Key strategies may include:

Glycosidic Bond Modification: The sugar moieties attached to the anthracycline core are crucial for its biological activity. Creating a library of analogs with different sugar components—a process known as glycodiversification—could yield compounds with altered target binding affinity and improved cellular uptake. nih.gov

Aglycone Core Alterations: Modifications to the tetracyclic core of the anthracycline could influence its mechanism of action and interaction with cellular targets.

Side Chain Derivatization: Chemical alteration of side chains on the molecule can impact its solubility, stability, and pharmacokinetic distribution. Techniques such as acylation, alkylation, or the introduction of new functional groups could be employed. nih.gov

The process of creating these new chemical entities would leverage modern synthetic chemistry and analytical techniques to produce and characterize novel compounds. copernicus.orgddtjournal.com The resulting analogs would then undergo rigorous screening to identify candidates with superior antifungal properties compared to the parent compound.

Exploration of this compound in Combination Therapies

The use of combination therapy is a cornerstone of modern infectious disease management, aimed at achieving synergistic effects, reducing the likelihood of resistance, and lowering required dosages to minimize toxicity. behcetuzdergisi.comnih.gov Although clinical data on this compound in combination regimens is not yet available, this area holds considerable promise for future investigation.

Given its potent activity against fungi like Candida and Aspergillus, this compound could be paired with other established antifungal classes. nih.govsapg.scot Potential combination strategies include:

Pairing with Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit ergosterol (B1671047) synthesis, a key component of the fungal cell membrane. nih.gov Combining this mechanism with this compound's mode of action could result in a potent synergistic effect.

Pairing with Echinocandins (e.g., Caspofungin): Echinocandins target the fungal cell wall by inhibiting glucan synthase. nih.gov A dual attack on both the cell wall and another essential cellular process could lead to enhanced fungicidal activity, particularly against difficult-to-treat infections. nih.gov

Pairing with Polyenes (e.g., Amphotericin B): While both are potent antifungals, a combination could potentially allow for lower, less toxic doses of each agent while maintaining high efficacy. sapg.scotnnuh.nhs.uk

Preclinical in vitro and in vivo studies are necessary to systematically evaluate these combinations. Such research would involve checkerboard assays to determine synergistic, additive, or antagonistic interactions, followed by animal models of invasive fungal infections to validate the therapeutic potential of promising combinations.

Strategies for Addressing and Mitigating Resistance Development

Antifungal drug resistance is a growing global health threat, necessitating proactive strategies for any new therapeutic candidate. cdc.gov While resistance to this compound has not been specifically documented, fungi can develop resistance to antifungals through various mechanisms. nih.govnews-medical.net Understanding and preparing for these potential resistance pathways is crucial for the long-term viability of this compound.

Potential mechanisms of resistance to an anthracycline antifungal like this compound could mirror those seen with other antimicrobial agents:

Target Alteration: Mutations in the gene encoding the cellular target of this compound could reduce its binding affinity. nih.gov

Drug Efflux: Fungal cells can upregulate the expression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the drug from the cell, preventing it from reaching its target. nih.govreviberoammicol.com

Drug Inactivation: Although less common for this class, enzymatic modification or degradation of the drug molecule could confer resistance. reviberoammicol.com

Future research should focus on identifying the specific molecular target of this compound and monitoring for the emergence of resistance in laboratory and clinical isolates. Strategies to mitigate resistance could include the co-administration of efflux pump inhibitors or the development of analogs that are less susceptible to resistance mechanisms. Furthermore, using this compound in combination therapies is itself a primary strategy for preventing the emergence of resistant strains. behcetuzdergisi.com

Repurposing or New Applications Based on Broader Bioactivity

The chemical scaffold of this compound, as an anthracycline, suggests a biological activity profile that may extend beyond its antifungal properties. The classification of this compound as an "antibiotic, antineoplastic" strongly points towards potential applications in oncology. nih.gov Many approved anticancer drugs are anthracyclines (e.g., Doxorubicin (B1662922), Daunorubicin), which function by intercalating DNA and inhibiting topoisomerase II, leading to cancer cell death. nih.gov

The repurposing of antimicrobial agents for cancer therapy is a rapidly growing field of research. nih.govmdpi.com Given that this compound is a member of a well-known class of anticancer agents, exploring its cytotoxic effects against various cancer cell lines is a logical and promising research direction. nii.ac.jpresearchgate.net Studies have shown that other natural products from Micromonospora possess significant cytotoxic activity. rsc.orgresearchgate.net

Initial research would involve in vitro screening of this compound against a panel of human cancer cell lines to determine its potency and selectivity. frontiersin.org If promising activity is found, further studies could elucidate its specific mechanism of antineoplastic action and evaluate its efficacy in preclinical cancer models.

Beyond oncology, this compound has also shown some activity against certain bacteria, such as Staphylococcus species. nih.gov While its primary strength appears to be as an antifungal, further investigation into its antibacterial spectrum could reveal niche applications.

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound Name Class
This compound Anthracycline Antibiotic
Spartanamicin A Anthracycline Antibiotic
Fluconazole Azole Antifungal
Voriconazole Azole Antifungal
Caspofungin Echinocandin Antifungal
Amphotericin B Polyene Antifungal
Doxorubicin Anthracycline Anticancer

Table 2: Summary of Known Bioactivity for this compound

Activity Type Target Organisms/Cells Reported MIC/Potency Reference
Antifungal Candida albicans, Aspergillus spp., Cryptococcus spp. 0.2-1 µg/mL nih.govscispace.com
Antifungal Multi-resistant fungal strains (in vivo) Effective at 10 µg rsc.org
Antibacterial Staphylococcus spp. (some strains) Active (MIC not specified) nih.gov

Q & A

Q. What are the recommended methodologies for isolating and purifying Spartanamicin B from natural sources?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. For purification, column chromatography with silica gel or reverse-phase matrices is standard. Ensure solvent systems are optimized to minimize degradation, as this compound may exhibit instability under acidic conditions. Quantify purity using NMR and mass spectrometry, with thresholds ≥95% for in vitro studies .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

Use standardized protocols such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antibiotics) and negative controls (solvent-only). Account for compound solubility by pre-testing in DMSO or similar vehicles at non-toxic concentrations. Report MICs with precision limits aligned with instrument sensitivity (e.g., ±0.5 log units) .

Q. What statistical approaches are appropriate for initial dose-response studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ values. Ensure sample sizes are justified via power analysis (α=0.05, power=0.8) to detect ≥2-fold differences. Raw data must include replicates (n≥3) and error bars representing SEM or SD .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

Systematically evaluate variables:

  • Strain specificity : Test across diverse microbial strains with documented resistance profiles.
  • Experimental conditions : Compare pH, temperature, and incubation times.
  • Compound stability : Monitor degradation via LC-MS during assays.
    Cross-validate findings using orthogonal methods (e.g., time-kill assays vs. MICs) and consult statistical experts to identify confounding factors .

Q. What experimental designs are optimal for assessing this compound’s mechanism of action?

Combine omics approaches (transcriptomics/proteomics) with phenotypic assays. For example:

  • Transcriptional profiling : Use RNA-seq to identify pathways altered post-treatment.
  • Protein binding assays : Employ surface plasmon resonance (SPR) or thermal shift assays to detect target engagement.
  • Resistance induction : Serial passage experiments to identify mutations conferring resistance, followed by target validation .

Q. How should researchers address low reproducibility in this compound’s cytotoxicity profiles?

  • Standardize cell lines : Use authenticated lines (e.g., ATCC) and document passage numbers.
  • Control microenvironmental factors : Hypoxia, serum concentration, and cell density.
  • Validate assays : Include duplicate plates and blinded analyses. Report IC₅₀ values with 95% confidence intervals .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to in vivo studies of this compound?

  • Animal models : Follow ARRIVE 2.0 guidelines for sample size, randomization, and blinding.
  • Human-derived samples : Obtain IRB approval and informed consent for ex vivo studies (e.g., primary cell isolation). Document protocols for data anonymization and storage .

Q. How should researchers handle data discrepancies in pharmacokinetic studies?

  • Analytical validation : Cross-check LC-MS/MS results with radiolabeled tracer studies.
  • Modeling : Use compartmental vs. non-compartmental analysis to compare AUC and half-life estimates.
  • Report transparency : Disclose outliers and apply sensitivity analyses .

Data Presentation and Reproducibility

Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR)?

  • Tables : Include substituent groups, MICs, and cytotoxicity indices. Use bold/italics to highlight key modifications.
  • Figures : 3D molecular docking diagrams (PyMOL) paired with 2D ligand interaction maps. Avoid overcrowding; limit to 2–3 representative structures per graphic .

Q. How can researchers enhance reproducibility in this compound studies?

  • Deposit raw data : Use repositories like Zenodo or Figshare, linking to publications.
  • Share protocols : Upload step-by-step methods on protocols.io , citing DOI in manuscripts.
  • Collaborative validation : Partner with independent labs for blinded retesting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spartanamicin B
Reactant of Route 2
Reactant of Route 2
Spartanamicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.